molecular formula C2H8NO4P B3033732 (2-Amino-1-hydroxyethyl)phosphonic acid CAS No. 115511-00-7

(2-Amino-1-hydroxyethyl)phosphonic acid

Cat. No.: B3033732
CAS No.: 115511-00-7
M. Wt: 141.06 g/mol
InChI Key: RTTXIBKRJFIBBG-UHFFFAOYSA-N
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Description

(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus (C-P) bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

(2-Amino-1-hydroxyethyl)phosphonic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phosphonates. It is a metabolite of 2-aminoethylphosphonate, a naturally occurring molecule found in some bacteria. Enzymes such as 2-aminoethylphosphonate,2-oxoglutarate aminotransferase can convert 2-aminoethylphosphonate to this compound. Additionally, diiron oxygenase PhnZ catalyzes the catabolism of organophosphonate to glycine and inorganic phosphate . These interactions highlight the compound’s involvement in phosphonate metabolism and its potential as a biomarker for certain biological processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the catabolism of organophosphonates suggests that it may impact the availability of phosphate and glycine, which are essential for numerous cellular functions

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For instance, the enzyme PhnZ mediates the oxidative cleavage of the carbon-phosphorus bond in this compound, resulting in the production of glycine and inorganic phosphate . This reaction highlights the compound’s role in phosphonate metabolism and its potential impact on cellular phosphate levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that stock solutions of the compound can be stored below -20°C for several months, maintaining their stability

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on phosphonate metabolism, while higher doses could potentially lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study the compound’s impact on cellular processes

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphonate metabolism. It is a product of the enzymatic conversion of 2-aminoethylphosphonate by 2-aminoethylphosphonate,2-oxoglutarate aminotransferase. Additionally, the compound is catabolized by diiron oxygenase PhnZ to produce glycine and inorganic phosphate . These pathways highlight the compound’s role in the metabolism of organophosphonates and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s zwitterionic nature at physiological pH suggests that it may interact with various cellular transport mechanisms

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s zwitterionic nature and potential post-translational modifications may direct it to specific cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of epoxides with (aminomethyl)phosphonates under solvent-free conditions and without the use of catalysts . This method yields the desired product efficiently and is considered environmentally friendly due to the absence of solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of readily available starting materials, are likely to be employed to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are generally carried out under mild conditions to preserve the integrity of the C-P bond .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture .

Scientific Research Applications

(2-Amino-1-hydroxyethyl)phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-amino-1-hydroxyethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIBKRJFIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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